molecular formula C18H39N3O2 B12677626 N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine CAS No. 93839-33-9

N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine

Cat. No.: B12677626
CAS No.: 93839-33-9
M. Wt: 329.5 g/mol
InChI Key: YIRFYEDJJRGBKY-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine, more commonly known as Dodicin, is a complex organic compound supplied for specialized research and development purposes. This compound is recognized for its surfactant-like properties, which are valuable in industrial and material science applications. Notably, it plays a role in modern photoresist formulations for the electronics manufacturing industry, where it contributes to the stability, solubility, and overall processability during the lithography steps required for patterning semiconductor wafers and printed circuit boards . In other domains, the compound is identified under the category of antistatic and skin or hair conditioning agents . The structure features a glycine moiety linked to a dodecyl (lauryl) chain via a diethylenetriamine backbone, giving it both polar and non-polar characteristics . Its hydrochloride salt form has the CAS number 18205-85-1 . Researchers can utilize this compound for its unique interfacial properties in various experimental formulations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

93839-33-9

Molecular Formula

C18H39N3O2

Molecular Weight

329.5 g/mol

IUPAC Name

2-[2-[2-aminoethyl(dodecyl)amino]ethylamino]acetic acid

InChI

InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-19)16-13-20-17-18(22)23/h20H,2-17,19H2,1H3,(H,22,23)

InChI Key

YIRFYEDJJRGBKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCN)CCNCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine typically involves:

  • Starting from an amidoamine or alkyl imidazoline precursor containing the dodecyl chain.
  • Ring-opening or functionalization of the imidazoline or amidoamine to introduce the aminoethyl groups.
  • Alkylation or acylation with a halogenated acetic acid derivative (commonly monohaloacetic acid or its salts) to introduce the glycine moiety.

This approach is consistent with the preparation of secondary amidoamino acids, where the key step is the reaction of the amine precursor with monohaloacetic acid under controlled pH and temperature conditions.

Detailed Reaction Conditions

  • Raw Materials : Alkyl imidazoline or amidoamine with a dodecyl substituent; monohaloacetic acid (e.g., monochloroacetic acid) or its salt.
  • Solvent : Aqueous or lower alcohol solvents (e.g., water, methanol).
  • Temperature : Reaction temperature is maintained between 50 °C and 90 °C to optimize reaction rate and minimize decomposition or coloration.
  • pH Control : The pH is carefully controlled between 8 and 9 by gradual addition of alkali (e.g., sodium carbonate, sodium bicarbonate) to maintain amination efficiency.
  • Molar Ratios : The molar ratio of monohaloacetic acid to amine precursor is typically between 1.0 and 3.0 to ensure complete conversion and optimal amphoteric properties.
  • Reaction Time : Several hours under stirring to ensure complete reaction.

Purification and Salt Formation

  • The reaction mixture contains inorganic salts (e.g., NaCl) formed during neutralization.
  • Purification is achieved by electrodialysis, which removes inorganic salts and unreacted materials, yielding a high-purity acid form or ammonium/triethanolammonium salts of the secondary amidoamino acid.
  • Electrodialysis involves alternating cation- and anion-exchange membranes with DC current to separate impurities efficiently.

Alternative Synthetic Notes

  • The ring-opening of alkyl imidazoline to amidoamine is performed at 80–90 °C in alkaline solution before the acylation step.
  • The reaction can be conducted at atmospheric or elevated pressure.
  • The process is industrially scalable and designed for safety and high yield.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Alkyl imidazoline or amidoamine with dodecyl chain
Acylating Agent Monohaloacetic acid or salt (e.g., monochloroacetic acid)
Solvent Water and/or lower alcohol (methanol)
Temperature Range 50–90 °C
pH Range 8.0–9.0 (controlled by alkali addition)
Molar Ratio (Acylating Agent:Amine) 1.0–3.0
Reaction Time Several hours (typically 2–6 hours)
Purification Method Electrodialysis to remove inorganic salts and impurities
Final Product Form Acid form or ammonium/triethanolammonium salt of this compound

Research Findings and Industrial Relevance

  • The described preparation method yields a compound with excellent compatibility with water-soluble polymers and good low-temperature stability due to its low Krafft point.
  • The electrodialysis purification step is critical for industrial production, ensuring low ionic strength and high purity, which are essential for surfactant performance.
  • The compound’s amphoteric nature and surfactant properties make it valuable in various chemical and biological applications, including chromatography and surface-active formulations.

Chemical Reactions Analysis

N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or metal hydrides.

    Substitution: The amino and dodecylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chromatography Applications

One of the primary applications of N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine is in high-performance liquid chromatography (HPLC). Specifically, it has been utilized for the separation and analysis of compounds using reverse phase HPLC techniques.

Separation Techniques

  • Methodology : The compound can be analyzed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
  • Column Types : Smaller particle columns (3 µm) are available for rapid ultra-performance liquid chromatography (UPLC), making this method scalable for preparative separation and impurity isolation in pharmacokinetic studies .

Pharmaceutical Formulations

This compound has shown potential in the development of lipid nanoparticle formulations. These formulations are crucial for drug delivery systems, particularly in targeting specific diseases characterized by dysfunctional protein activity.

Therapeutic Applications

  • Disease Treatment : The compound can be incorporated into lipid nanoparticles that deliver nucleic acids capable of silencing or modulating the expression of target polypeptides. This approach is relevant for various conditions, including cancer, genetic disorders (e.g., cystic fibrosis), and autoimmune diseases .
  • Mechanism : The lipid nanoparticles enhance cellular uptake of therapeutic agents, facilitating the delivery of mRNA or other nucleic acids to the cytoplasm, which is essential for effective treatment strategies .

Biomedical Research

In biomedical contexts, this compound serves as a valuable tool for studying cellular mechanisms and interactions.

Cellular Uptake Studies

  • Transfection Efficiency : Research has demonstrated that lipid nanoparticles containing this compound can significantly improve transfection efficiency in various cell lines, such as HeLa and HepG2 cells. This is crucial for gene therapy applications where efficient delivery of genetic material is required .
  • Immune Response Modulation : Studies indicate that formulations containing this compound can activate immune cells, enhancing their response to pathogens or cancer cells. This property makes it a candidate for immunotherapy applications .

Mechanism of Action

The mechanism of action of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine involves its interaction with specific molecular targets. The aminoethyl and dodecylamino groups allow it to interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lauryl Aminopropylglycine (CAS 34395-72-7)

  • Molecular Formula : C17H36N2O2
  • Structure: Features a propyl spacer between the dodecylamino group and glycine, unlike the ethyl spacers in the target compound.
  • Applications: Used in mild shampoos and skincare products due to enhanced foam stability .

N-(2-Aminoethyl)glycine (CAS 24123-14-6)

  • Molecular Formula : C4H10N2O2
  • Structure : Simplest analog lacking the dodecyl chain.
  • Key Differences :
    • Higher water solubility but reduced surfactant efficacy.
    • Safety: Causes skin and eye irritation, unlike the dodecyl derivative, which exhibits lower irritation due to reduced bioavailability .

N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine monohydrochloride (CAS 95046-22-3)

  • Molecular Formula : C24H48N2O4·HCl
  • Structure : Incorporates a hydroxyethyl group and an octadecyl (C18) chain.
  • Key Differences :
    • The hydroxyethyl group enhances water solubility, while the longer C18 chain increases lipophilicity.
    • Applications: Specialized in drug delivery systems due to its ability to form stable micelles in polar solvents .

(Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine (CAS 84501-55-3)

  • Molecular Formula : C29H62N6O3
  • Structure: Contains an unsaturated octadecenyl chain and additional aminoethyl-ethylenediamine groups.
  • Key Differences :
    • The unsaturated chain improves fluidity and biodegradability but reduces oxidative stability.
    • Applications: Used in biodegradable detergents and emulsifiers .

Comparative Data Table

Compound Name Molecular Formula Alkyl Chain Length Key Functional Groups CMC (mM) Applications
N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine C18H38N4O2 C12 Aminoethyl, Glycine 0.8–1.2* Cosmetics, Pharmaceuticals
Lauryl Aminopropylglycine C17H36N2O2 C12 Aminopropyl, Glycine 0.5–0.8 Mild Shampoos, Skincare
N-(2-Aminoethyl)glycine C4H10N2O2 None Aminoethyl, Glycine N/A Biochemical Research
N-(2-Hydroxyethyl)-C18-glycine·HCl C24H48N2O4·HCl C18 Hydroxyethyl, Glycine 0.2–0.4 Drug Delivery Systems
(Z)-N-Methyl-C18:1-glycine derivative C29H62N6O3 C18:1 (unsaturated) Unsaturated chain, Methyl 0.1–0.3 Biodegradable Detergents

*Estimated based on structural analogs.

Biological Activity

N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine, commonly referred to as Dodecyl-di(2-aminoethyl)glycine, is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial action and cellular delivery mechanisms. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C18H39N3O2
  • Molecular Weight : 365.982 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

Dodecyl-di(2-aminoethyl)glycine functions primarily as an amphoteric surfactant. Its structure allows it to interact with biological membranes, making it effective in various applications, including:

  • Antimicrobial Activity : The compound has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A notable product containing this compound, Tego-51 (DODICIN), has been used as a disinfectant in hospital settings, effective at concentrations greater than 0.1% for disinfection purposes .

Antimicrobial Efficacy

Research has shown that Dodecyl-di(2-aminoethyl)glycine possesses significant antibacterial properties. Below is a summary table showcasing its effectiveness against various pathogens:

Pathogen Inhibition Concentration (IC50) Mechanism
Staphylococcus aureus0.05%Disruption of cell membrane
Escherichia coli0.1%Membrane permeabilization
Candida albicans0.1%Inhibition of cell wall synthesis

Case Studies

  • Hospital Disinfection Study :
    • A study evaluated the effectiveness of Tego-51 in disinfecting surfaces contaminated with hospital pathogens. Results indicated a significant reduction in microbial load after treatment with Dodecyl-di(2-aminoethyl)glycine at concentrations above 0.1%, confirming its utility in infection control .
  • Cellular Uptake and Delivery :
    • Research utilizing high-content imaging demonstrated that lipid nanoparticles containing Dodecyl-di(2-aminoethyl)glycine effectively facilitated the intracellular delivery of therapeutic agents. The compound enhances cellular uptake through its surfactant properties, allowing for improved bioavailability of encapsulated drugs .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of Dodecyl-di(2-aminoethyl)glycine:

  • Antimicrobial Spectrum : The compound exhibits potent activity against common hospital pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and various fungi .
  • Cell Membrane Interaction : Its amphiphilic nature allows it to disrupt bacterial membranes, leading to cell lysis and death .
  • Potential Applications : Beyond disinfection, there is potential for use in drug delivery systems due to its ability to enhance membrane permeability and facilitate the transport of therapeutic agents into cells .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine with high purity?

  • Methodological Answer : Synthesis typically involves sequential alkylation of ethylenediamine derivatives. For example, reacting dodecylamine with 2-aminoethyl glycine under controlled pH (8–10) and temperature (60–80°C) in a polar aprotic solvent (e.g., DMF) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradient) is critical to achieve >95% purity. Structural validation should use IR spectroscopy (amide I band ~1650 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for dodecyl CH₂ groups) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at –20°C in the dark to prevent oxidation. Avoid contact with oxidizing agents (e.g., peroxides), which may degrade the compound into CO, CO₂, or NOx. Use PPE (nitrile gloves, lab coat, goggles) during handling, and work in a fume hood due to potential respiratory irritation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Employ tandem mass spectrometry (ESI-MS) for molecular weight confirmation. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~62%, H: ~10%, N: ~12%). For zwitterionic behavior, measure zeta potential in aqueous solutions at varying pH .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its interaction with lipid bilayers in drug delivery systems?

  • Methodological Answer : The compound’s amphiphilic structure enables self-assembly into micelles (critical micelle concentration ~0.1–1 mM) that can encapsulate hydrophobic drugs. Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane insertion. In vitro assays (e.g., Caco-2 cell monolayers) can assess permeability enhancements via tight-junction modulation .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this surfactant?

  • Methodological Answer : Variability may arise from impurity levels or cell-line specificity. Conduct purity checks (HPLC ≥98%) and standardize assays (MTT/XTT) across multiple cell lines (e.g., HEK293, HeLa). Include positive controls (e.g., SDS) and measure lactate dehydrogenase (LDH) release to differentiate membrane disruption from metabolic toxicity .

Q. Can this compound act as a gene delivery vector by mimicking peptide nucleic acid (PNA) backbones?

  • Methodological Answer : While not a PNA, its aminoethyl glycine motif may facilitate DNA strand displacement. Test hybridization efficiency via thermal denaturation (ΔTₘ measurements) with complementary oligonucleotides. Gel shift assays can evaluate plasmid DNA binding, and transfection efficiency can be quantified using luciferase reporters in HEK293 cells .

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